molecular formula C5H10ClF2N B13329544 2-(Difluoromethyl)cyclobutanamine;hydrochloride

2-(Difluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B13329544
M. Wt: 157.59 g/mol
InChI Key: RUJCHDRFTGLSJE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is a cyclobutanamine derivative with two fluorine atoms attached to a methyl group, which is further bonded to the cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)cyclobutanamine;hydrochloride typically involves the difluoromethylation of cyclobutanamine. One common method is the reaction of cyclobutanamine with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under basic conditions . The reaction proceeds through nucleophilic substitution, where the amine group of cyclobutanamine attacks the difluoromethylating agent, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylating reagents and catalysts can further optimize the reaction conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)cyclobutanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)cyclopropanamine;hydrochloride
  • 2-(Difluoromethyl)cyclopentanamine;hydrochloride
  • 2-(Difluoromethyl)cyclohexanamine;hydrochloride

Uniqueness

2-(Difluoromethyl)cyclobutanamine;hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

2-(difluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H

InChI Key

RUJCHDRFTGLSJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(F)F)N.Cl

Origin of Product

United States

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